![molecular formula C10H18Cl2N4 B2545707 5-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride CAS No. 1707358-30-2](/img/structure/B2545707.png)
5-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves strategic formation of carbon-carbon bonds and functional group transformations. For instance, paper describes the asymmetric carbon-carbon bond formations in conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes. This method provides a route to substituted piperidines, which are structurally related to the compound of interest. The synthesis involves enantioenriched enecarbamate products and can lead to various substituted piperidines and pyrrolidines. Similarly, paper outlines a practical synthesis of a key intermediate, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, which shares the piperidin-4-yl moiety with the compound . The synthesis starts from commercially available 2,4-dichloro-5-fluoropyrimidine and proceeds through several steps to yield the desired product.
Molecular Structure Analysis
The molecular structure of compounds related to 5-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride can be deduced from the synthetic intermediates and final products discussed in the papers. The presence of a piperidine ring and a pyrimidin-amine moiety is common in these compounds, which suggests that the target compound would also exhibit similar structural features. The stereochemistry and substitution patterns on the piperidine ring are crucial for the biological activity of these molecules, as indicated by the enantioselective synthesis methods described in paper .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include lithiation, conjugate addition, dehydrative cyclization, and deprotection steps. Paper discusses the one-pot formation of piperidine- and pyrrolidine-substituted pyridinium salts, which involves addition to N-acyliminium ions and subsequent cyclization. These reactions are relevant to understanding the chemical behavior of nitrogen-containing heterocycles and could be applied to the synthesis of the compound of interest.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 5-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride are not directly reported in the provided papers, the properties of similar compounds can be inferred. For example, the solubility, stability, and reactivity of the compound would be influenced by the presence of the piperidine and pyrimidine moieties, as well as the overall molecular geometry. The dihydrochloride salt form would likely enhance the compound's water solubility, making it more amenable to biological studies or pharmaceutical formulations.
Scientific Research Applications
Synthesis and Chemical Properties
Practical Synthesis for Potent Inhibitors
A practical synthesis route for 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, serving as a key intermediate in the creation of potent deoxycytidine kinase inhibitors, was developed. This synthesis provides an economical and efficient approach, highlighting the chemical's relevance in pharmaceutical research focused on kinase inhibition (Zhang et al., 2009).
Novel One-Pot Synthesis for Pyrimidinones
A novel three-component reaction facilitated the synthesis of 2-aminopyrimidinones, showcasing the compound's utility in creating complex chemical structures. This synthesis underscores the versatility of "5-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride" in generating compounds with potential pharmaceutical applications (Bararjanian et al., 2010).
Pharmaceutical Research Applications
Antineoplastic and Analgesic Potential
Synthesis and pharmacological evaluation of a series of pyrimidines revealed significant antineoplastic (cancer-fighting) and analgesic (pain-relieving) properties. This research indicates the potential of "5-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride" derivatives in developing new treatments for cancer and pain management (Mattioda et al., 1975).
Sigma-1 Receptor Antagonists for Neuropathic Pain
The compound's derivatives were identified as potent sigma-1 receptor antagonists, offering a promising avenue for treating neuropathic pain. This highlights its application in designing novel drugs for pain management (Lan et al., 2014).
Antibacterial and Antimicrobial Activities
Research into piperidine-containing pyrimidine imines and thiazolidinones revealed significant antibacterial activity, underscoring the compound's potential in developing new antimicrobial agents (Merugu et al., 2010).
Future Directions
properties
IUPAC Name |
5-methyl-N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-8-6-12-10(13-7-8)14-9-2-4-11-5-3-9;;/h6-7,9,11H,2-5H2,1H3,(H,12,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRLAWYMWWKQEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)NC2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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